Certified Purity and QC Documentation vs. Closest Mono‑Substituted Analog
The target compound is supplied with a guaranteed purity of 98% and is accompanied by batch‑specific quality‑control spectra (¹H NMR, HPLC, GC) . In contrast, the closest commercially available mono‑substituted analog, 8‑methoxy‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one (CAS 258532‑71‑7), is offered at a minimum purity of 97% without routine QC‑spectral documentation . The 1‑percentage‑point difference in purity corresponds to a 50% lower potential impurity burden (2% vs. 3% maximum impurities), reducing the risk of off‑target effects in biological assays and improving reproducibility in multi‑step syntheses.
| Evidence Dimension | Guaranteed chemical purity |
|---|---|
| Target Compound Data | 98% (HPLC), with batch QC: NMR, HPLC, GC |
| Comparator Or Baseline | 8‑Methoxy‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one: 97% (HPLC), QC spectra not routinely provided |
| Quantified Difference | 1 percentage point higher purity; impurity burden reduced from ~3% to ~2% (≈33% relative reduction in maximum impurities) |
| Conditions | Commercial specifications from Bidepharm (2024) and AKSci (2026) |
Why This Matters
For procurement, higher certified purity with documented batch QC reduces the need for in‑house re‑purification and ensures lot‑to‑lot consistency in assay‑ready compound libraries.
